

# Spectroscopic data for Ethyl cyclopentyl(oxo)acetate (NMR, IR, Mass Spec).

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: Ethyl cyclopentyl(oxo)acetate

Cat. No.: B041571

[Get Quote](#)

## Spectroscopic Profile of Ethyl Cyclopentyl(oxo)acetate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **Ethyl cyclopentyl(oxo)acetate** (CAS: 33537-18-7), a compound of interest in synthetic and medicinal chemistry. Due to the limited availability of public domain experimental spectra for this specific molecule, this guide presents a combination of predicted data based on established spectroscopic principles and general experimental protocols.

## Chemical Structure and Properties

- IUPAC Name: ethyl 2-cyclopentyl-2-oxoacetate
- Synonyms: Ethyl cyclopentylglyoxylate, 2-Cyclopentyl-2-oxo-acetic acid ethyl ester
- CAS Number: 33537-18-7
- Molecular Formula:  $C_9H_{14}O_3$  [1]
- Molecular Weight: 170.21 g/mol [1]

## Spectroscopic Data Summary

The following tables summarize the predicted and expected spectroscopic data for **Ethyl cyclopentyl(oxo)acetate**.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

Note: The following NMR data are predicted values based on the chemical structure. Actual experimental values may vary.

Table 1: Predicted  $^1\text{H}$  NMR Data (Solvent:  $\text{CDCl}_3$ , Reference: TMS at 0 ppm)

Chemical Shift ( $\delta$ , ppm)	Multiplicity	Integration	Assignment
~4.25	Quartet (q)	2H	-O-CH <sub>2</sub> -CH <sub>3</sub>
~3.20	Multiplet (m)	1H	-CH(C=O)-
~1.90 - 1.50	Multiplet (m)	8H	Cyclopentyl -CH <sub>2</sub> -protons
~1.30	Triplet (t)	3H	-O-CH <sub>2</sub> -CH <sub>3</sub>

Table 2: Predicted  $^{13}\text{C}$  NMR Data (Solvent:  $\text{CDCl}_3$ , Reference:  $\text{CDCl}_3$  at 77.16 ppm)

Chemical Shift ( $\delta$ , ppm)	Assignment
~195	C=O (ketone)
~165	C=O (ester)
~62	-O-CH <sub>2</sub> -CH <sub>3</sub>
~50	-CH(C=O)-
~30	Cyclopentyl CH <sub>2</sub>
~26	Cyclopentyl CH <sub>2</sub>
~14	-O-CH <sub>2</sub> -CH <sub>3</sub>

## Infrared (IR) Spectroscopy

Table 3: Expected IR Absorption Bands

Wavenumber (cm <sup>-1</sup> )	Functional Group Vibration
~1745	C=O stretch (ester)
~1715	C=O stretch (ketone)
~2960 - 2870	C-H stretch (alkane)
~1200 - 1100	C-O stretch (ester)

## Mass Spectrometry (MS)

Table 4: Expected Mass Spectrometry Data

m/z (Mass-to-Charge Ratio)	Assignment
170.09	[M] <sup>+</sup> (Molecular Ion)
141	[M - C <sub>2</sub> H <sub>5</sub> ] <sup>+</sup> (Loss of ethyl group)
125	[M - OC <sub>2</sub> H <sub>5</sub> ] <sup>+</sup> (Loss of ethoxy group)
97	[M - COOC <sub>2</sub> H <sub>5</sub> ] <sup>+</sup> (Loss of ethoxycarbonyl group)
69	[C <sub>5</sub> H <sub>9</sub> ] <sup>+</sup> (Cyclopentyl cation)

## Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented above.

### Nuclear Magnetic Resonance (NMR) Spectroscopy

A sample of **Ethyl cyclopentyl(oxo)acetate** would be dissolved in an appropriate deuterated solvent, typically chloroform-d (CDCl<sub>3</sub>), containing a small amount of tetramethylsilane (TMS) as an internal standard. The <sup>1</sup>H and <sup>13</sup>C NMR spectra would be recorded on a high-resolution NMR spectrometer, for instance, a Bruker AVANCE series spectrometer operating at a field

strength of 400 MHz for  $^1\text{H}$  and 100 MHz for  $^{13}\text{C}$ . Data acquisition and processing would be performed using standard instrument software.

## Infrared (IR) Spectroscopy

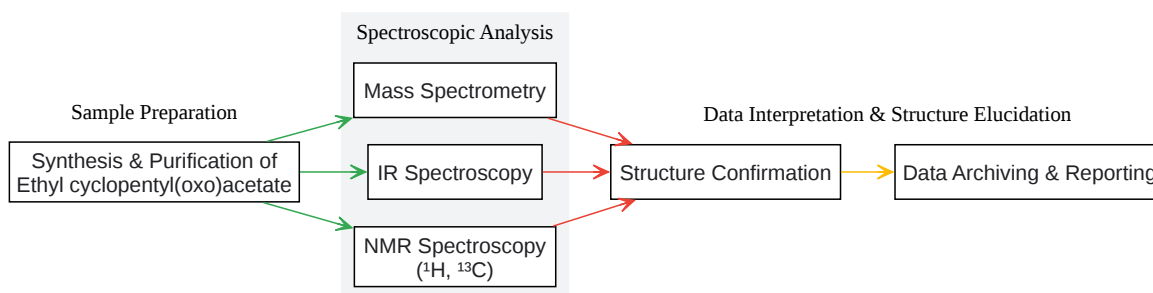
The IR spectrum would be obtained using a Fourier Transform Infrared (FTIR) spectrometer, such as a PerkinElmer Spectrum Two or a Bruker Tensor series instrument. A small amount of the neat liquid sample would be placed between two potassium bromide (KBr) plates to form a thin film. Alternatively, for a solid sample, a KBr pellet would be prepared by grinding the sample with KBr powder and pressing the mixture into a thin disk. The spectrum would be recorded over a range of 4000-400  $\text{cm}^{-1}$ , with a resolution of 4  $\text{cm}^{-1}$ .

## Mass Spectrometry (MS)

Mass spectral data would be acquired using a mass spectrometer, typically coupled with a gas chromatograph (GC-MS) for sample introduction and separation. A dilute solution of the compound in a volatile organic solvent (e.g., dichloromethane or ethyl acetate) would be injected into the GC. The compound would be separated from the solvent and any impurities on a capillary column and then introduced into the mass spectrometer. Electron ionization (EI) at 70 eV would be used to generate the mass spectrum.

## Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow for the spectroscopic characterization of a novel compound like **Ethyl cyclopentyl(oxo)acetate**.



[Click to download full resolution via product page](#)

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. Ethyl 2-Cyclopentyl-2-oxoacetate | 33537-18-7 | IBA53718 [biosynth.com]
- To cite this document: BenchChem. [Spectroscopic data for Ethyl cyclopentyl(oxo)acetate (NMR, IR, Mass Spec).]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b041571#spectroscopic-data-for-ethyl-cyclopentyl-oxo-acetate-nmr-ir-mass-spec\]](https://www.benchchem.com/product/b041571#spectroscopic-data-for-ethyl-cyclopentyl-oxo-acetate-nmr-ir-mass-spec)

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: [info@benchchem.com](mailto:info@benchchem.com)